tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C10H20N4O3 and a molecular weight of 244.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine-1-carboxylate with N-hydroxycarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems and processes, particularly in the context of enzyme inhibition and protein interactions.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate: is similar to other compounds such as tert-butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate and tert-butyl N-[4-(N-hydroxycarbamimidoyl)cyclohexyl]carbamate
List of Similar Compounds
Tert-butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate
Tert-butyl N-[4-(N-hydroxycarbamimidoyl)cyclohexyl]carbamate
Tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-hydroxyiminoethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHKGYRVVEWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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